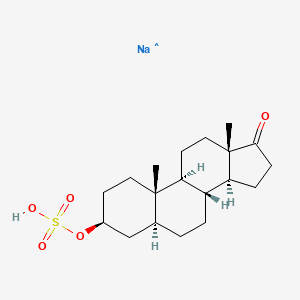

(~13~C_4_)丁烷-1,4-二醇

描述

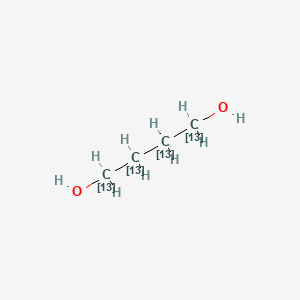

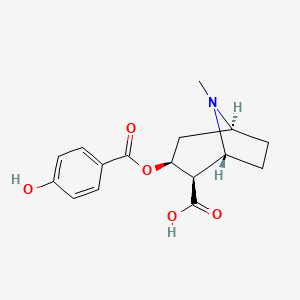

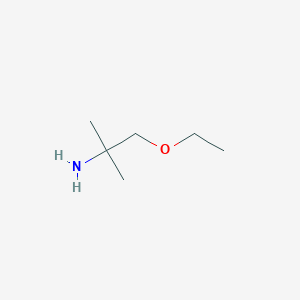

Butane-1,4-diol, also known as 1,4-Butanediol or BDO, is a primary alcohol and an organic compound with the formula HOCH2CH2CH2CH2OH . It is a colorless, viscous liquid that is commonly used as a solvent in the chemical industry to manufacture gamma-butyrolactone and elastic fibers like spandex . It is also used as a cross-linking agent for thermoplastic urethanes, polyester plasticizers, paints, and coatings .

Synthesis Analysis

In industrial chemical synthesis, acetylene reacts with two equivalents of formaldehyde to form butyne-1,4-diol. Hydrogenation of butyne-1,4-diol gives butane-1,4-diol . It can also be made on an industrial scale from maleic anhydride in the Davy process, which is first converted to the methyl maleate ester, then hydrogenated . Other routes are from butadiene, allyl acetate, and succinic acid . A biological route to BD has been commercialized that uses a genetically modified organism . The biosynthesis proceeds via 4-hydroxybutyrate .

Molecular Structure Analysis

The molecular formula of Butane-1,4-diol is C4H10O2 . The IUPAC name is Butane-1,4-diol . The molecular weight is 90.122 g·mol−1 .

Chemical Reactions Analysis

In organic chemistry, 1,4-butanediol is used for the synthesis of γ-butyrolactone (GBL). In the presence of phosphoric acid and high temperature, it dehydrates to the important solvent tetrahydrofuran . At about 200 °C in the presence of soluble ruthenium catalysts, the diol undergoes dehydrogenation to form butyrolactone .

Physical And Chemical Properties Analysis

Butane-1,4-diol is a colorless, oily, viscous liquid with a boiling point of 228.0±0.0 °C at 760 mmHg . It is very hygroscopic and miscible with water . It is soluble in methanol, ethanol, and acetone, slightly soluble in ether, but almost insoluble in solvents such as aliphatic hydrocarbons, aromatic hydrocarbons, and chlorinated hydrocarbons .

科学研究应用

化学品的生物生产

丁烷-1,4-二醇可以生物生产,其生产和纯化过程对其在生产环保化学品中的应用至关重要。Xiu 和 Zeng (2008) 的综述讨论了生物生产的二醇(包括丁烷-1,4-二醇)的下游加工,强调需要高效的回收和纯化方法以降低生产成本和能源消耗(Xiu & Zeng,2008)。

环境示踪

使用稳定同位素,包括-标记的化合物,如丁烷-1,4-二醇,在环境示踪中有助于了解碳在不同环境区室中的移动和转化。麦克马洪等人。(2013) 回顾了使用生态地球化学来估计海洋动物的运动,这可以应用于追踪海洋生态系统中的有机物来源和途径(McMahon, Hamady, & Thorrold,2013)。

地球化学研究

烃微渗漏及其相关近地表蚀变的研究受益于使用标记化合物,如丁烷-1,4-二醇。正如桑德斯等人综述的那样。(1999),这些研究专注于了解轻烃通过地质构造的运移及其对地表地球化学特征的影响(Saunders, Burson, & Thompson,1999)。

安全和危害

Butane-1,4-diol is not a skin irritant, but may be irritating to mucous membranes or the respiratory tract . Vapors may irritate the eyes . It may lead to iritic, conjunctivitis, or diffuse corneal opacity may result . Users are advised to avoid contact with skin and eyes, and not to breathe mist/vapors/spray . It should be kept away from heat/sparks/open flames/hot surfaces .

未来方向

Butane-1,4-diol is used industrially as a solvent and in the manufacture of some types of plastics, elastic fibers, and polyurethanes . It is also used for the synthesis of γ-butyrolactone (GBL) and as a reactive diluent for epoxy resins . Future research and development may focus on improving the efficiency of its synthesis and expanding its applications in various industries.

属性

IUPAC Name |

(1,2,3,4-13C4)butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERYXYBDKMZEQL-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13CH2]O)[13CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745759 | |

| Record name | (~13~C_4_)Butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.092 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(~13~C_4_)Butane-1,4-diol | |

CAS RN |

286012-95-1 | |

| Record name | (~13~C_4_)Butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286012-95-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine](/img/structure/B1511385.png)

![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)

![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)